molecular formula C21H21N3O6S B11056271 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

Cat. No.: B11056271
M. Wt: 443.5 g/mol
InChI Key: LCQVFOLYLWAJFW-UHFFFAOYSA-N
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Description

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),9,11-tetraen-6-one is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, benzodioxole, and triazatricyclo

Preparation Methods

The synthesis of 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzodioxole moiety, followed by the introduction of the triazatricyclo structure. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazatricyclo structure can be reduced under specific conditions to form simpler amine derivatives.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 1,3-Benzodioxole derivatives
  • Triazatricyclo compounds
  • Methoxy-substituted aromatic compounds These similar compounds may share some properties and applications but differ in their specific chemical behavior and potential uses.

Properties

Molecular Formula

C21H21N3O6S

Molecular Weight

443.5 g/mol

IUPAC Name

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

InChI

InChI=1S/C21H21N3O6S/c1-9-5-10(7-26-2)13-14-18(31-21(13)22-9)20(25)24-19(23-14)11-6-12-16(30-8-29-12)17(28-4)15(11)27-3/h5-6,19,23H,7-8H2,1-4H3,(H,24,25)

InChI Key

LCQVFOLYLWAJFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)NC(N3)C4=CC5=C(C(=C4OC)OC)OCO5)SC2=N1)COC

Origin of Product

United States

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